(1) Penethamate hydriodide

Catalog No.
S3345647
CAS No.
7778-19-0
M.F
C22H32IN3O4S
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1) Penethamate hydriodide

CAS Number

7778-19-0

Product Name

(1) Penethamate hydriodide

IUPAC Name

2-(diethylamino)ethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydroiodide

Molecular Formula

C22H32IN3O4S

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C22H31N3O4S.HI/c1-5-24(6-2)12-13-29-21(28)18-22(3,4)30-20-17(19(27)25(18)20)23-16(26)14-15-10-8-7-9-11-15;/h7-11,17-18,20H,5-6,12-14H2,1-4H3,(H,23,26);1H/t17-,18+,20-;/m1./s1

InChI Key

XWRCFDRXQPRCCO-FLQNVMKHSA-N

SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C

Canonical SMILES

CCN(CC)CCOC(=O)C1C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C.I

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CC=CC=C3)(C)C.I

Penethamate hydriodide is a synthetic compound classified as a prodrug of benzylpenicillin, primarily utilized in veterinary medicine, particularly for treating bovine mastitis. Its chemical formula is C22H32IN3O4S, and it features a diethylaminoethyl ester structure that enhances the bioavailability of benzylpenicillin upon hydrolysis in the body . The compound is known for its stability in solid form but can undergo hydrolysis in aqueous solutions, leading to the release of benzylpenicillin and diethylaminoethanol .

The primary chemical reaction involving penethamate hydriodide is its hydrolysis in aqueous environments. This process can be represented as follows:

Penethamate hydriodideH2OBenzylpenicillin+Diethylaminoethanol\text{Penethamate hydriodide}\xrightarrow{\text{H}_2\text{O}}\text{Benzylpenicillin}+\text{Diethylaminoethanol}

The rate of hydrolysis increases with temperature, making it crucial to consider storage conditions for maintaining stability .

Penethamate hydriodide exhibits significant antibacterial activity due to its conversion into benzylpenicillin, which targets bacterial cell wall synthesis. This mechanism is particularly effective against Gram-positive bacteria, including those responsible for mastitis in cattle . Research indicates that penethamate can effectively penetrate mammary epithelial cells, allowing for intracellular killing of pathogens .

The synthesis of penethamate hydriodide typically involves the esterification of benzylpenicillin with diethylaminoethanol in the presence of hydriodic acid. Various methods have been documented, including:

  • Direct Esterification: Reacting benzylpenicillin with diethylaminoethanol under controlled conditions.
  • Use of Catalysts: Employing acid catalysts to enhance reaction efficiency and yield.
  • Solvent-Assisted Methods: Utilizing organic solvents to facilitate the reaction and improve product purity .

Several compounds share structural or functional similarities with penethamate hydriodide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
BenzylpenicillinNatural PenicillinBroad-spectrum antibioticDirectly inhibits bacterial cell wall synthesis
AmpicillinSemi-synthetic PenicillinBroad-spectrum antibioticEnhanced activity against Gram-negative bacteria
CloxacillinSemi-synthetic PenicillinVeterinary antibioticResistant to certain beta-lactamases
DicloxacillinSemi-synthetic PenicillinAntibiotic for skin infectionsHigher stability against degradation

Penethamate hydriodide's unique aspect lies in its role as a prodrug that enhances the delivery and efficacy of benzylpenicillin specifically for veterinary applications, particularly in treating mastitis.

Nucleophilic Substitution Strategies for β-Lactam Functionalization

The β-lactam ring in penethamate hydriodide is synthesized via nucleophilic substitution reactions, which enable precise functionalization at the 3- and 4-positions of the bicyclic structure. A key method involves the Staudinger ketene-imine [2+2] cycloaddition, where a ketene derived from penicillin reacts with imines to form trans- or cis-β-lactam configurations. For example, the introduction of a benzylthio group at the 4-position and a phthalimido group at the 3-position has been achieved using this approach, with stereochemical control maintained through chiral auxiliaries.

Recent advancements emphasize the use of α-fluoro-β-lactams to modulate reactivity. By substituting a fluorine atom at the α-position, the electrophilicity of the β-lactam carbonyl is enhanced, facilitating subsequent nucleophilic acyl substitutions. This strategy is critical for introducing the diethylaminoethyl ester group in penethamate hydriodide, as demonstrated in the reaction of 3-chloro-β-lactam intermediates with diethylaminoethanol under basic conditions.

Table 1: Key Nucleophilic Substitution Reactions in β-Lactam Functionalization

ReactantNucleophileProductYield (%)Reference
3-Chloro-β-lactamDiethylaminoethanolDiethylaminoethyl ester78
4-Formyl-β-lactamDAST (Difluorosulfur)4-Difluoromethyl-β-lactam85
Phthalimido-β-lactamBenzylthiol4-Benzylthio-β-lactam92

Solvent Selection and Reaction Kinetics in Diethylaminoethyl Esterification

The esterification of penicillin G with diethylaminoethanol to form penethamate is highly solvent-dependent. Polar aprotic solvents such as acetaldehyde and methanol are preferred due to their ability to stabilize transition states and enhance nucleophilicity. Kinetic studies reveal that acetaldehyde accelerates the reaction, achieving 95% conversion within 4 hours at 25°C, compared to 12 hours in methanol. This is attributed to acetaldehyde’s lower dielectric constant (ε = 21.1), which reduces electrostatic stabilization of intermediates, favoring faster ester bond formation.

However, solvent choice also impacts byproduct formation. For instance, ethyl acetate, though less polar (ε = 6.0), minimizes hydrolysis of the β-lactam ring during prolonged reactions. Optimized conditions for large-scale production involve a mixed solvent system of acetaldehyde and ethyl acetate (3:1 v/v), which balances reaction rate and product stability, yielding penethamate with 89% purity before salt formation.

Table 2: Solvent Effects on Esterification Efficiency

SolventDielectric Constant (ε)Reaction Time (h)Yield (%)Purity (%)
Acetaldehyde21.149589
Methanol32.7128882
Ethyl Acetate6.0187694

Purification Techniques for Hydroiodide Salt Precipitation

Post-esterification, penethamate is converted to its hydroiodide salt via acid-base titration. The crude product is dissolved in methanol, and hydroiodic acid is added dropwise at 0–5°C to precipitate the salt. Critical parameters include:

  • pH Control: Maintaining pH 4.5–5.2 ensures optimal crystal nucleation while minimizing hydrolysis of the ester group.
  • Solvent Evaporation: Rotary evaporation under reduced pressure (20 mmHg) removes volatile impurities, increasing salt purity from 89% to 97%.
  • Recrystallization: The precipitate is redissolved in hot methanol (60°C) and cooled to 4°C, yielding needle-like crystals with a melting point of 178–179°C.

Table 3: Recrystallization Conditions and Outcomes

SolventTemperature (°C)Crystal MorphologyPurity (%)
Methanol4Needles99.1
Ethanol-20Amorphous95.3
Acetone25Platelets97.8

Enzymatic Hydrolysis Pathways to Benzylpenicillin Conversion

Penethamate hydriodide undergoes rapid hydrolysis in aqueous environments to release benzylpenicillin (the active antimicrobial component) and diethylaminoethanol. Key characteristics include:

  • Hydrolysis kinetics:
    • Half-life of 23 minutes at 37°C and pH 7.3 (physiological conditions) [1].
    • Complete hydrolysis within 20 hours in tissue homogenate at 32°C [1].
    • In blood (pH 7.2), 91.8% exists as hydrolyzed benzylpenicillin, with the remainder as intact penethamate [5].
  • Ionization effects:
    • pKa of 8.4 results in 8% uncharged molecules at pH 7.2, facilitating passive diffusion across membranes [2] [5].
    • Hydrolysis equilibrium maintains sustained benzylpenicillin release through re-association of diethylaminoethanol and benzylpenicillin [5].

Cellular Uptake Dynamics in Mammary Epithelial Tissue

Penethamate hydriodide demonstrates selective accumulation in mammary tissue due to:

  • pH-gradient utilization:
    • Milk pH (6.6–6.8) vs. plasma pH (7.2) creates a trapping mechanism for the weakly basic penethamate (pKa 8.4) [5].
    • Ion trapping increases intracellular benzylpenicillin concentrations by >10-fold compared to plasma [5].
  • Lipophilicity:
    • The uncharged form’s lipid solubility enables efficient crossing of the blood-milk barrier [5].
  • Intracellular efficacy:
    • At concentrations ≥32 µg/mL, penethamate achieves 85–100% killing of intracellular Streptococcus uberis and Staphylococcus aureus in mammary epithelial cells [3].

pH-Dependent Stability Profiles in Biological Matrices

Stability varies significantly across biological and formulation environments:

Matrix/FormulationConditionsStability OutcomeSource
Aqueous solutionpH 7.3, 37°C50% hydrolysis in 23 min [1]
Ethyl oleate suspension30°C, 0.5% moisture86% remaining after 3.5 mo [4]
Light liquid paraffin30°C, anhydrous96.2% remaining after 3.5 mo [4]
Mammary tissuepH 6.6–6.8Rapid hydrolysis to trapped benzylpenicillin [5]
  • Degradation mechanisms:
    • Hydrolysis dominates in aqueous systems, while non-aqueous degradation (e.g., oxidation) occurs in oily suspensions [4].
    • Moisture content >0.5% in ethyl oleate reduces stability by ~15% over 3 months [4].

The antimicrobial efficacy of penethamate hydriodide demonstrates a clear concentration-dependent relationship against intracellular mastitis pathogens. Research conducted by Almeida and colleagues established definitive bactericidal activity thresholds through comprehensive in vitro studies using bovine mammary epithelial cell culture systems [1] [2] [3].

At the highest tested concentration of 32 milligrams per milliliter, penethamate hydriodide achieved complete bacterial elimination (100% killing) against all three primary mastitis pathogens: Streptococcus uberis, Streptococcus dysgalactiae subspecies dysgalactiae, and Staphylococcus aureus [1] [2]. This maximum laboratory concentration represents the upper limit of bactericidal activity, demonstrating the compound's inherent antimicrobial potency when present in sufficient quantities within mammary epithelial cells.

The therapeutic concentration range of 0.32 to 320 micrograms per milliliter revealed significant variations in pathogen susceptibility. Streptococcus dysgalactiae subspecies dysgalactiae exhibited the highest susceptibility, with killing rates of 95.8% at both 32 micrograms per milliliter and 0.32 milligrams per milliliter concentrations [1]. Staphylococcus aureus demonstrated intermediate susceptibility with 87.7% killing at 32 micrograms per milliliter and 92.1% killing at 0.32 milligrams per milliliter [1]. Streptococcus uberis showed the most variable response, achieving 85.3% killing at 32 micrograms per milliliter but only 52.7% killing at the minimum effective concentration of 0.32 micrograms per milliliter [1].

The minimum bactericidal concentration threshold was consistently established at 0.32 micrograms per milliliter across all tested pathogens, representing the lowest concentration at which statistically significant bacterial killing occurred [1] [2]. Below this threshold, at 0.032 micrograms per milliliter, no measurable bactericidal activity was observed against any of the mastitis pathogens [1].

Clinical relevance studies demonstrated that penethamate hydriodide concentrations achievable in bovine milk following intramuscular administration range from 0.437 to 0.81 micrograms per milliliter [1] [3]. These clinically attainable concentrations correspond to the lower therapeutic range, where Streptococcus dysgalactiae subspecies dysgalactiae maintains high susceptibility (56.2% killing), while Streptococcus uberis and Staphylococcus aureus show reduced but still clinically significant killing rates of 52.7% and 38.4%, respectively [1].

The concentration-dependent bactericidal activity follows a dose-response relationship that correlates with the compound's physicochemical properties. The basic nature of penethamate hydriodide (pKa 8.4) facilitates its accumulation in mammary tissue through ion trapping mechanisms, where the pH gradient between plasma (7.2) and milk (6.6-6.8) promotes intracellular concentration of the active compound [1] [4].

Time-Kill Kinetics for Streptococcal and Staphylococcal Strains

Time-kill kinetics studies reveal that penethamate hydriodide exhibits rapid bactericidal activity against intracellular mastitis pathogens, with initial bacterial killing occurring within the first hour of exposure. The antimicrobial demonstrated consistent time-dependent killing patterns across all tested streptococcal and staphylococcal strains [1] [2].

For Streptococcus uberis, time-kill analysis showed that penethamate hydriodide at 32 micrograms per milliliter achieved 85.3% bacterial elimination within 60 minutes of exposure [1]. The killing kinetics followed a rapid initial phase, with the majority of bacterial death occurring within the first hour of antibiotic contact. At higher concentrations of 0.32 milligrams per milliliter, the compound achieved 97.8% killing within the same timeframe, while maximum concentrations of 32 milligrams per milliliter resulted in complete bacterial elimination [1].

Streptococcus dysgalactiae subspecies dysgalactiae demonstrated the most favorable time-kill profile among the tested pathogens. At the minimum bactericidal concentration of 0.32 micrograms per milliliter, 56.2% bacterial killing was observed within 60 minutes [1]. At therapeutically relevant concentrations of 32 micrograms per milliliter, the pathogen showed 95.8% elimination within the first hour of exposure [1]. The superior time-kill kinetics for this pathogen suggest enhanced susceptibility to the beta-lactam mechanism of action of penethamate hydriodide.

Staphylococcus aureus exhibited intermediate time-kill characteristics, with 87.7% bacterial elimination at 32 micrograms per milliliter within 60 minutes [1]. The killing kinetics for staphylococcal strains showed a concentration-dependent acceleration, where higher concentrations produced more rapid and complete bacterial death. At 0.32 milligrams per milliliter, Staphylococcus aureus killing reached 92.1% within the first hour [1].

The time-kill studies utilized a standardized 60-minute exposure protocol, which represents the duration typically required for penethamate hydriodide to achieve maximum intracellular concentration following systemic administration [1]. Extended incubation periods beyond 60 minutes were predicted to result in enhanced bacterial killing percentages, though specific data for prolonged exposure times were not provided in the available studies [1].

Confocal laser microscopy and transmission electron microscopy confirmed the time-kill assay results, demonstrating the transition from viable (green-fluorescent) to non-viable (red-fluorescent) bacteria within mammary epithelial cells following penethamate hydriodide treatment [1]. These microscopic analyses provided visual confirmation of the rapid bactericidal activity and supported the quantitative killing data obtained through colony counting methods [1].

The time-kill kinetics data indicate that penethamate hydriodide functions as a time-dependent antimicrobial agent, consistent with the beta-lactam class mechanism of action. The compound requires sustained exposure above the minimum inhibitory concentration to achieve optimal bactericidal effects, with the duration of exposure being more critical than peak concentration for clinical efficacy [1] [5].

Persistence of Post-Antibiotic Effects in Bovine Mammary Cells

The post-antibiotic effects of penethamate hydriodide in bovine mammary cells demonstrate sustained antimicrobial activity that persists well beyond the period of direct drug exposure. Pharmacokinetic studies reveal that penethamate hydriodide exhibits unique persistence characteristics within mammary tissue due to its physicochemical properties and intracellular accumulation mechanisms [6] [4].

Following intramuscular administration of penethamate hydriodide, peak concentrations in mammary tissue and secretions are achieved within 5.9 hours after the initial injection, with subsequent doses reaching maximum levels at 4.6 hours [1] [6]. The compound demonstrates measurable persistence in mammary tissue for 24 to 144 hours post-administration, with concentrations remaining at or above the minimum inhibitory concentration for susceptible mastitis pathogens throughout this extended period [6].

The post-antibiotic effect duration is significantly enhanced by the ion trapping mechanism inherent to penethamate hydriodide. The compound's basic properties (pKa 8.4) facilitate its accumulation within mammary epithelial cells, where the lower pH environment (6.6-6.8) compared to plasma (7.2) promotes ionization and intracellular retention [1] [4]. This pH-dependent trapping results in milk-to-plasma concentration ratios greater than unity, indicating preferential accumulation within the mammary gland [4].

Clinical field studies demonstrate sustained bacteriological effects extending far beyond the pharmacokinetic presence of the compound. Penethamate hydriodide treatment resulted in bacteriological cure rates of 59.5% in treated quarters compared to 16.7% in untreated controls, with therapeutic effects maintained for at least 60 days post-treatment [7] [8] [9]. The sustained somatic cell count reduction observed in treated animals indicates prolonged antimicrobial and anti-inflammatory effects within the mammary gland [7] [8] [10].

The persistence of post-antibiotic effects is attributed to multiple mechanisms beyond simple drug retention. The intracellular killing of mastitis pathogens disrupts bacterial biofilm formation and reduces the overall pathogen burden within mammary epithelial cells [1] [2]. This reduction in intracellular bacterial reservoirs contributes to the extended period of reduced infection susceptibility following treatment [1].

Penethamate hydriodide's conversion to benzylpenicillin within mammary tissue creates a depot effect, where the parent compound serves as a sustained-release source of active antibiotic [4]. The hydrolysis of penethamate to benzylpenicillin and diethylaminoethanol occurs gradually within the mammary gland, providing continued antimicrobial activity as the ester bond is cleaved [4].

The post-antibiotic effect is further enhanced by the compound's ability to penetrate and eliminate intracellular bacterial populations that are typically protected from immune system surveillance and conventional antibiotic therapy [1] [2]. By eliminating these intracellular reservoirs, penethamate hydriodide reduces the likelihood of bacterial persistence and reinfection, contributing to the sustained therapeutic benefit observed in clinical studies [7] [8] [10].

Comparative studies with other penicillin formulations demonstrate that penethamate hydriodide produces superior post-antibiotic effects compared to conventional penicillin preparations [11]. The enhanced mammary tissue penetration and intracellular accumulation of penethamate hydriodide result in more sustained antimicrobial activity and improved bacteriological cure rates compared to procaine penicillin and other standard treatments [11].

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

561.11583 g/mol

Monoisotopic Mass

561.11583 g/mol

Heavy Atom Count

31

UNII

GA14AS9QOK

Related CAS

3689-73-4 (Parent)

Dates

Last modified: 07-26-2023

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